molecular formula C16H9F3N2O3 B6970592 Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate

Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate

Cat. No.: B6970592
M. Wt: 334.25 g/mol
InChI Key: ROUOTYWAMAEGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate is a synthetic organic compound characterized by the presence of a trifluorophenyl group, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,3,4-trifluorobenzohydrazide can be reacted with methyl 3-carboxybenzoate under dehydrating conditions to form the oxadiazole ring.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield amines or other reduced products.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals with enhanced properties.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased resistance to degradation or improved performance in specific applications.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate involves its interaction with molecular targets through the trifluoromethyl group and the oxadiazole ring. These functional groups can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[5-(2,4,5-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
  • Methyl 3-[5-(2,3,5-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
  • Methyl 3-[5-(2,3,4-trifluorophenyl)-1,3,4-oxadiazol-3-yl]benzoate

Uniqueness

Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts unique properties, such as increased stability and the ability to participate in specific chemical reactions.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c1-23-16(22)9-4-2-3-8(7-9)14-20-15(24-21-14)10-5-6-11(17)13(19)12(10)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUOTYWAMAEGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.